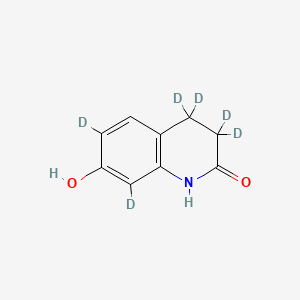

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

Übersicht

Beschreibung

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is a deuterated derivative of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be beneficial in various analytical and experimental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 typically involves the deuteration of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one. This process can be achieved through several methods, including:

Catalytic Deuteration: Using a deuterium gas in the presence of a catalyst such as palladium on carbon.

Exchange Reactions: Utilizing deuterated solvents and bases to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the quinoline structure while achieving complete deuteration.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives using oxidizing agents.

Reduction: Further reduction to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like platinum or palladium in hydrogenation reactions.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 has several applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic medications.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction kinetics, making it a valuable tool in studying biochemical pathways and drug metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one: The non-deuterated version, commonly used in similar applications.

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Another quinoline derivative with similar structural features.

Quinoline-3-sulfonyl Chloride: A related compound used in different chemical reactions.

Uniqueness

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and studies involving isotopic labeling.

Biologische Aktivität

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6, a deuterated derivative of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the quinoline family, which is known for a variety of biological effects including anti-inflammatory, antimicrobial, and antitumor properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3,4-Dihydro-7-hydroxyquinoline derivatives. The compound has shown activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to that of well-known antioxidants such as ascorbic acid.

Anti-inflammatory Properties

Research has shown that this compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine production:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 450 |

These results suggest that the compound may be beneficial in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of various quinoline derivatives against resistant strains of bacteria, this compound was found to be effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects

A study focused on neuroprotection revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays indicated that it significantly reduced cell death in models of neurodegeneration.

The biological activities of this compound are attributed to its ability to modulate several biochemical pathways:

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : The compound inhibits nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits DNA gyrase activity.

Eigenschaften

IUPAC Name |

3,3,4,4,6,8-hexadeuterio-7-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLSFDWYIBUGNT-NICLLADASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])NC(=O)C(C2([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.